molecular formula C20H18ClN3O3 B2888765 methyl 2-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-2-phenylacetate CAS No. 1008999-57-2

methyl 2-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-2-phenylacetate

Cat. No. B2888765
CAS RN: 1008999-57-2
M. Wt: 383.83
InChI Key: XBHSSWKRZAMRFP-UHFFFAOYSA-N
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Description

“Methyl 2-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-2-phenylacetate” is a complex organic compound. It contains a pyrazole ring, which is a five-membered heterocyclic moiety . Pyrazole derivatives have been known to possess a wide spectrum of biological activities .


Synthesis Analysis

The synthesis of pyrazole derivatives involves several steps. For instance, the synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a related compound, was prepared under Vilsmeyer conditions . The synthesis of pyrazole derivatives often involves the use of advanced NMR spectroscopy techniques .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be determined using X-ray diffraction methods . For example, the crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a related compound, was determined to belong to the monoclinic space group P 2 1 / c .


Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions. For instance, the reaction product of a related compound was found to be prone to an intermolecular cyclization .


Physical And Chemical Properties Analysis

Pyrazole derivatives have unique physical and chemical properties. For instance, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a related compound, was found to be a highly versatile intermediate .

Scientific Research Applications

Synthetic Methodologies and Molecular Structures

Research on related pyrazole derivatives has led to the development of synthetic methodologies for reduced bipyrazoles, showcasing the utility of pyrazole precursors in constructing complex molecular structures. One study detailed the synthesis of reduced 3,4'-bipyrazoles from simple pyrazole precursors, highlighting the potential of these compounds in supramolecular assembly and molecular engineering (Cuartas et al., 2017).

Anticancer and Anti-Inflammatory Potential

Further investigations into pyrazolopyrimidine derivatives have explored their anticancer and anti-inflammatory properties. A novel series of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones were synthesized and evaluated for their cytotoxic activities against cancer cell lines, as well as for their ability to inhibit 5-lipoxygenase, an enzyme associated with inflammation (Rahmouni et al., 2016).

Antimicrobial Applications

The synthesis and characterization of novel oxadiazoles based on the pyrazole scaffold have demonstrated significant antibacterial activity. This line of research underscores the potential of pyrazole derivatives in developing new antimicrobial agents (Rai et al., 2009).

Corrosion Inhibition

Pyrazole derivatives have also found applications in the field of materials science, particularly as corrosion inhibitors. Studies on pyranopyrazole derivatives have shown their effectiveness in protecting mild steel against corrosion in acidic environments, highlighting the broad utility of these compounds beyond biological applications (Yadav et al., 2016).

Synthesis of Heterocycles

The versatility of pyrazole derivatives in synthesizing a wide range of heterocyclic compounds has been demonstrated through various research efforts. These studies have provided valuable insights into the synthesis of pyrazoles with diverse substituents, contributing to the advancement of organic synthesis and medicinal chemistry (Grotjahn et al., 2002).

Mechanism of Action

The mechanism of action of pyrazole derivatives can vary depending on their structure and the target they interact with. A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a related compound .

Future Directions

Pyrazole derivatives have a broad range of chemical and biological properties, making them important synthons in the development of new drugs . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the future research directions could involve exploring these properties further and developing new drugs based on these compounds.

properties

IUPAC Name

methyl 2-[(5-chloro-1-methyl-3-phenylpyrazole-4-carbonyl)amino]-2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3/c1-24-18(21)15(16(23-24)13-9-5-3-6-10-13)19(25)22-17(20(26)27-2)14-11-7-4-8-12-14/h3-12,17H,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBHSSWKRZAMRFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)C(=O)NC(C3=CC=CC=C3)C(=O)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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